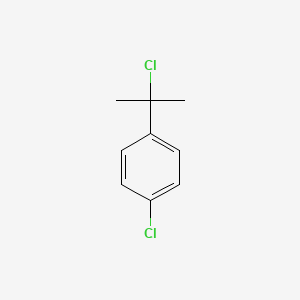

1-Chloro-4-(2-chloropropan-2-yl)benzene

Description

Significance of Chlorinated Aromatic and Aliphatic Compounds in Contemporary Chemical Research

Chlorinated aromatic and aliphatic compounds are of substantial interest in modern chemical research due to their versatile applications and unique reactivity. Chlorinated aromatic compounds are integral intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The chlorine atom on the aromatic ring can influence the molecule's reactivity in electrophilic aromatic substitution reactions and can serve as a leaving group in nucleophilic aromatic substitution. nih.govyoutube.com

Similarly, chlorinated aliphatic compounds are widely used as solvents and reagents in organic synthesis. chembuyersguide.com The reactivity of the carbon-chlorine bond in aliphatic chains is central to many synthetic transformations. unacademy.com The study of compounds containing both chlorinated aromatic and aliphatic components, such as 1-Chloro-4-(2-chloropropan-2-yl)benzene, offers insights into the interplay of these two functional groups within a single molecule.

Overview of Structural Classes Related to this compound

This compound belongs to the family of dichlorinated alkylbenzenes. Its structure is defined by a benzene (B151609) ring with two substituents in a para arrangement: a chlorine atom and a 2-chloropropan-2-yl group. This places it in a unique position at the intersection of several important structural classes:

Chlorobenzenes: These are aromatic compounds where one or more hydrogen atoms on the benzene ring are replaced by chlorine. Chlorobenzene (B131634) itself is a common solvent and a precursor to many other compounds. quora.com The chlorine atom is deactivating yet ortho-, para-directing in electrophilic aromatic substitutions. youtube.com

Alkylbenzenes: These compounds feature one or more alkyl groups attached to a benzene ring. wikipedia.org The alkyl group can influence the reactivity of the aromatic ring and can itself be a site of reaction, particularly at the benzylic position. taylorandfrancis.com

Haloalkanes: The 2-chloropropan-2-yl group is a tertiary alkyl halide. Tertiary alkyl halides are known to undergo nucleophilic substitution reactions, primarily through an SN1 mechanism, due to the stability of the resulting tertiary carbocation.

The combination of these features in this compound suggests a complex reactivity profile, with potential for reactions at the aromatic ring and the aliphatic side chain.

Rationale for Focused Academic Investigation of this compound

A focused academic investigation into this compound is warranted due to its potential as a synthetic intermediate and as a model compound for studying reaction mechanisms. The presence of two chlorine atoms in different chemical environments—one attached to an sp2-hybridized carbon of the benzene ring and the other to a tertiary sp3-hybridized carbon of the alkyl side chain—presents opportunities for selective chemical transformations.

Understanding the selective reactivity of these two C-Cl bonds could enable the development of novel synthetic methodologies. For instance, the tertiary alkyl chloride is expected to be significantly more labile towards nucleophilic substitution than the aryl chloride. This differential reactivity could be exploited to introduce a variety of functional groups onto the side chain while leaving the chlorinated benzene ring intact.

Furthermore, this compound can serve as a valuable substrate for studying the electronic effects of a chloroalkyl group on the reactivity of an aromatic ring. While extensive research exists for simpler alkyl and halo-substituted benzenes, the specific influence of the 2-chloropropan-2-yl group is less understood.

Scope and Limitations of the Present Research Outline on this compound

The scope of this article is to provide a foundational understanding of this compound based on its structural characteristics and the established chemistry of related compounds. This includes a discussion of its known properties, potential synthetic pathways, and a comparison with analogous molecules.

A significant limitation is the apparent scarcity of dedicated research literature specifically focused on this compound. While the compound is commercially available, indicating its use in some capacity, detailed academic studies on its synthesis, reactivity, and applications are not widely published. ambeed.combldpharm.com Consequently, much of the discussion herein is based on inference from the behavior of structurally similar compounds and general principles of organic chemistry. This article aims to highlight the knowledge gaps and underscore the potential for future research into this intriguing molecule.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are primarily sourced from chemical suppliers and databases. ambeed.combldpharm.com

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 14276-97-2 |

| Molecular Formula | C₉H₁₀Cl₂ |

| Molecular Weight | 189.08 g/mol |

| SMILES Code | CC(C1=CC=C(Cl)C=C1)(Cl)C |

| MDL Number | MFCD29067703 |

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-(2-chloropropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZHFMJLWRWYBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Chemical Reactivity and Mechanistic Studies of 1 Chloro 4 2 Chloropropan 2 Yl Benzene

Elimination Reactions and Formation of Unsaturated Derivatives from 1-Chloro-4-(2-chloropropan-2-yl)benzene

Elimination reactions provide a key pathway to unsaturated derivatives, primarily occurring at the tertiary alkyl halide position. These reactions often compete with SN1 substitutions.

The treatment of this compound with a base can lead to the formation of an alkene through the removal of hydrogen chloride. The mechanism can be either unimolecular (E1) or bimolecular (E2).

E1 Mechanism: This pathway proceeds through the same carbocation intermediate as the SN1 reaction. libretexts.org Following the formation of the 2-(4-chlorophenyl)propan-2-yl cation, a weak base (which can be the solvent) abstracts a proton from an adjacent carbon (a methyl group), resulting in the formation of a double bond. E1 reactions are common under conditions that favor SN1, such as in the presence of weak bases and polar protic solvents.

E2 Mechanism: This pathway is favored by the use of strong, non-nucleophilic, or sterically hindered bases (e.g., potassium tert-butoxide). The base abstracts a proton from a methyl group in a concerted step with the departure of the chloride ion. libretexts.org

In either case, the product of the elimination reaction is 1-chloro-4-(prop-1-en-2-yl)benzene . Due to the symmetry of the starting material, only one alkene product can be formed.

| Reaction Type | Base Condition | Favored Mechanism | Product |

| Elimination | Weak base, heat | E1 | 1-chloro-4-(prop-1-en-2-yl)benzene |

| Elimination | Strong, hindered base | E2 | 1-chloro-4-(prop-1-en-2-yl)benzene |

Oxidation and Reduction Pathways of this compound

While the primary focus of reactivity studies often lies in substitution and elimination, oxidation and reduction pathways offer alternative transformations.

Reductive dechlorination involves the replacement of a chlorine atom with a hydrogen atom. For this compound, this can occur at either the aliphatic or the aromatic C-Cl bond, typically under different conditions. The aliphatic chloride is significantly more susceptible to reduction than the aryl chloride.

Common methods for reductive dechlorination include:

Catalytic Hydrogenation: Using hydrogen gas and a metal catalyst (e.g., Palladium on carbon), the tertiary alkyl chloride can be selectively reduced to a propyl group. The aryl chloride would require more forcing conditions (higher pressure and temperature) to be reduced.

Metal Hydride Reagents: Reagents like lithium aluminum hydride (LiAlH₄) can reduce alkyl halides.

Dissolving Metal Reductions: Using a metal such as sodium in liquid ammonia (B1221849) can also effect dechlorination.

Studies on related compounds like 1,2-dichloroethane (B1671644) show that reductive dechlorination can be achieved, though the presence of other chlorinated species can impact reaction kinetics. nih.gov It is expected that the reduction of this compound would proceed stepwise, with the initial product being (2-propyl)chlorobenzene, followed by the reduction of the aryl chloride under more vigorous conditions to yield cumene.

Oxidative Transformations of the Isopropylbenzene Moiety

The isopropylbenzene (cumene) substructure within this compound is susceptible to oxidative cleavage, most notably through a process analogous to the industrial Hock process. This reaction pathway typically involves the formation of a hydroperoxide intermediate, which then undergoes an acid-catalyzed rearrangement.

The initial step is the formation of 1-chloro-4-(2-hydroperoxypropan-2-yl)benzene through the auto-oxidation of the tertiary benzylic carbon. This hydroperoxide is then treated with an acid catalyst, such as sulfuric acid. The acid facilitates the rearrangement of the hydroperoxide, leading to the migration of the phenyl group and the subsequent cleavage of the carbon-oxygen bond. This concerted mechanism results in the formation of a carbocation intermediate which is then attacked by water. The final step is the decomposition of the unstable hemiacetal, yielding 4-chlorophenol (B41353) and acetone (B3395972) as the primary products.

Oxidation: The tertiary benzylic hydrogen on the isopropyl group is susceptible to radical-initiated oxidation to form a hydroperoxide.

Acid-Catalyzed Rearrangement (Hock Rearrangement): The hydroperoxide undergoes rearrangement in the presence of an acid catalyst. nih.govlibretexts.orgucalgary.ca

Cleavage: The rearranged intermediate breaks down to yield a phenol (B47542) and a ketone. nih.gov

Table 1: Products of the Hock Rearrangement of this compound Analogues

| Starting Material | Major Products | Industrial Significance |

| Cumene | Phenol, Acetone | Major industrial process for phenol and acetone production. nih.gov |

| 1,3-Diisopropylbenzene | Resorcinol, Acetone | Synthesis of resorcinol. nih.gov |

| Isopropyltoluene | Cresol, Acetone | Production of cresols. nih.gov |

| Chlorobenzene (B131634) (via alkylation with propylene) | 3-Chlorophenol | Synthesis of specialty phenols. nih.gov |

Aromatic Electrophilic Substitution on the Benzene (B151609) Ring of this compound

The benzene ring of this compound can undergo various electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions is governed by the directing effects of the two substituents already present on the ring: the chloro group and the 2-chloropropan-2-yl group.

Chloro Group: The chlorine atom is an ortho-, para-directing group, although it is deactivating towards electrophilic attack due to its electron-withdrawing inductive effect. youtube.comkhanacademy.org This deactivation means that reactions on chlorobenzene are generally slower than on benzene itself. youtube.com The ortho-para directing influence arises from the ability of chlorine's lone pairs to stabilize the arenium ion intermediate through resonance. youtube.com

2-Chloropropan-2-yl Group: The alkyl group is generally an ortho-, para-directing and activating group due to its electron-donating inductive effect. organic-chemistry.org However, the presence of a chlorine atom on the tertiary carbon of the isopropyl group will slightly diminish its activating character through the inductive effect.

When both groups are present, their directing effects are synergistic, both favoring substitution at the positions ortho to the alkyl group (and meta to the chloro group) and para to the alkyl group (which is the position of the chloro group). Therefore, electrophilic attack is most likely to occur at the positions ortho to the 2-chloropropan-2-yl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO2) group onto the ring.

Halogenation: Reaction with a halogen (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) introduces a halogen atom.

Sulfonation: Reaction with fuming sulfuric acid introduces a sulfonic acid (-SO3H) group.

Friedel-Crafts Acylation: Reaction with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst introduces an acyl group. organic-chemistry.orgmasterorganicchemistry.com This reaction is generally preferred over Friedel-Crafts alkylation as it avoids polyalkylation and carbocation rearrangements. organic-chemistry.org

Table 2: Predicted Major Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-Chloro-2-nitro-4-(2-chloropropan-2-yl)benzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-chloro-2-(2-chloropropan-2-yl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 2-Chloro-5-(2-chloropropan-2-yl)benzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Chloro-5-(2-chloropropan-2-yl)phenyl)ethan-1-one |

Radical Reactions and Associated Mechanistic Insights for this compound

The 2-chloropropan-2-yl group of this compound provides a site for radical reactions, specifically at the tertiary benzylic position. Benzylic C-H bonds are weaker than typical sp3 C-H bonds because the resulting benzylic radical is resonance-stabilized by the adjacent aromatic ring. libretexts.org

A key radical reaction is benzylic halogenation . This reaction proceeds via a free-radical chain mechanism, which involves three main stages: initiation, propagation, and termination. ucalgary.canumberanalytics.com

Initiation: The reaction is initiated by the homolytic cleavage of a halogen molecule (e.g., Br2) into two halogen radicals. This step typically requires an energy input, such as UV light or heat. ucalgary.ca

Propagation: A halogen radical abstracts a hydrogen atom from the benzylic position of this compound, forming a resonance-stabilized benzylic radical and a molecule of hydrogen halide. This benzylic radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction. ucalgary.ca

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two halogen radicals, two benzylic radicals, or a benzylic radical and a halogen radical. ucalgary.ca

For substrates with different types of hydrogens, radical bromination is highly selective for the weakest C-H bond, which in this case is the tertiary benzylic position. youtube.com Reagents such as N-bromosuccinimide (NBS) are often used for selective benzylic bromination as they provide a low, constant concentration of bromine radicals. libretexts.orgyoutube.com

Table 3: Stability of Radical Intermediates

| Radical Type | Relative Stability | Reason for Stability |

| Tertiary Benzylic | Most Stable | Resonance stabilization from the benzene ring and hyperconjugation. |

| Secondary Benzylic | More Stable | Resonance stabilization. |

| Primary Benzylic | Stable | Resonance stabilization. |

| Tertiary | Less Stable | Hyperconjugation. |

Sophisticated Spectroscopic Analysis and Structural Elucidation of 1 Chloro 4 2 Chloropropan 2 Yl Benzene

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-Chloro-4-(2-chloropropan-2-yl)benzene

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic compound. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of its structure.

Due to the symmetry of the 1,4-disubstituted benzene (B151609) ring, a specific pattern of signals is expected. The aromatic region of the ¹H NMR spectrum would feature two doublets, representing the two sets of chemically equivalent aromatic protons. The protons ortho to the chloro group (H-2/H-6) would be chemically distinct from those ortho to the 2-chloropropan-2-yl group (H-3/H-5). The alkyl region would be characterized by a single peak for the six equivalent methyl protons of the isopropyl group.

In the ¹³C NMR spectrum, four signals would be expected for the aromatic carbons due to the molecule's symmetry (C-1, C-2/6, C-3/5, and C-4). libretexts.org The two carbons of the isopropyl group (the quaternary carbon and the two equivalent methyl carbons) would also give rise to distinct signals. The presence of electronegative chlorine atoms will cause a downfield shift for the carbons they are attached to. docbrown.info

Predicted ¹H and ¹³C NMR Data

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm

| Atom Name | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| H-2 / H-6 | ~7.30 | - | d |

| H-3 / H-5 | ~7.40 | - | d |

| Methyl (CH₃) | ~1.70 | ~32 | s |

| C-1 | - | ~133 | - |

| C-2 / C-6 | - | ~129 | - |

| C-3 / C-5 | - | ~128 | - |

| C-4 | - | ~148 | - |

| C-quaternary | - | ~70 | - |

| C-methyl | - | ~32 | - |

To confirm the connectivity of the atoms, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key cross-peak would be observed between the two aromatic doublets (H-2/H-6 and H-3/H-5), confirming their adjacency on the benzene ring. The methyl protons would not show any COSY correlations as they have no adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). columbia.edu It would show cross-peaks connecting each proton signal to its corresponding carbon signal. For example, the aromatic proton signals at ~7.30 ppm and ~7.40 ppm would correlate with the aromatic carbon signals at ~129 ppm and ~128 ppm, respectively. The methyl proton signal at ~1.70 ppm would correlate with the methyl carbon signal at ~32 ppm. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. youtube.com This is crucial for connecting the different fragments of the molecule. Key HMBC correlations would include:

The methyl protons (~1.70 ppm) showing a correlation to the quaternary carbon of the isopropyl group (~70 ppm) and the C-4 of the aromatic ring (~148 ppm).

The aromatic protons H-3/H-5 (~7.40 ppm) showing correlations to the quaternary carbon (~70 ppm) and the C-1 carbon (~133 ppm).

The aromatic protons H-2/H-6 (~7.30 ppm) showing correlations to the C-4 carbon (~148 ppm).

These combined 2D experiments allow for the unambiguous assignment of every proton and carbon in the molecule. researchgate.net

The benzene ring generates a significant magnetic anisotropy. When placed in an external magnetic field, the delocalized π-electrons create a ring current, which induces a local magnetic field. vedantu.com This field deshields the protons on the periphery of the ring, causing them to resonate at a higher chemical shift (downfield) than typical olefinic protons. libretexts.org The protons of the methyl groups in the 2-chloropropan-2-yl substituent are positioned in space relative to this aromatic ring. While free rotation around the C-C single bond averages out many potential effects, the spatial proximity to the anisotropic field of the benzene ring influences their chemical environment. Any restriction in rotation, potentially caused by steric hindrance or specific solvent interactions, could lead to observable changes in the chemical shifts of the methyl protons, providing subtle clues about the preferred conformation of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) provides two critical pieces of information: the precise mass of the molecular ion, which confirms the elemental formula, and the fragmentation pattern, which offers structural clues.

Electron Ionization (EI) is a common technique that involves bombarding the molecule with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺•) and subsequent fragmentation. core.ac.uk For this compound, the molecular ion would be observed, but its fragmentation would provide key structural information.

Common fragmentation pathways for alkylbenzenes include benzylic cleavage. whitman.edu The most stable carbocation that can be formed is often the base peak in the spectrum. For this molecule, a likely fragmentation would be the loss of a methyl radical (•CH₃) to form a secondary carbocation stabilized by the aromatic ring. Another highly probable fragmentation is the cleavage of the C-Cl bond from the propyl group, leading to a tertiary carbocation. The presence of an aromatic ring typically results in a prominent molecular ion. libretexts.org

Interactive Data Table: Predicted Key Fragments in the Mass Spectrum

| m/z (mass-to-charge ratio) | Identity of Fragment | Fragmentation Pathway |

| 188/190/192 | [C₉H₁₀Cl₂]⁺• | Molecular Ion (M⁺•) |

| 173/175 | [C₈H₇Cl₂]⁺ | Loss of •CH₃ |

| 153 | [C₉H₁₀Cl]⁺ | Loss of •Cl from the propyl group |

| 111/113 | [C₆H₄Cl]⁺ | Cleavage of the C-C bond between the ring and propyl group |

A hallmark of mass spectra for chlorinated compounds is the characteristic isotopic pattern. Chlorine naturally exists as two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance), a ratio of approximately 3:1. libretexts.org

For a molecule containing two chlorine atoms, such as this compound, the molecular ion region will exhibit a distinctive pattern of three peaks:

M⁺•: The peak corresponding to the molecule containing two ³⁵Cl atoms.

[M+2]⁺•: The peak for molecules with one ³⁵Cl and one ³⁷Cl.

[M+4]⁺•: The peak for molecules with two ³⁷Cl atoms.

The expected relative intensity ratio of these peaks (M, M+2, M+4) is approximately 9:6:1. whitman.edu This pattern is a definitive indicator of the presence of two chlorine atoms in the ion. Any fragment that retains both chlorine atoms will also show this pattern, while fragments that have lost one chlorine atom will revert to the simpler 3:1 (M, M+2) pattern. ucalgary.ca

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Specific functional groups absorb IR radiation or scatter light (Raman) at characteristic frequencies.

For this compound, the spectra would be dominated by vibrations of the substituted benzene ring and the alkyl side chain.

Aromatic Ring Vibrations:

C-H stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. libretexts.org

C=C stretch: In-ring carbon-carbon double bond stretches result in a series of peaks, often of variable intensity, in the 1600-1450 cm⁻¹ region. ukessays.com

Out-of-plane C-H bending: The pattern of C-H out-of-plane (OOP) bending in the 900-650 cm⁻¹ region is highly diagnostic of the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) benzene, a strong absorption is expected in the 860-790 cm⁻¹ range. spectroscopyonline.comspectra-analysis.com

Alkyl Group Vibrations:

C-H stretch: The sp³ C-H stretching of the methyl groups will appear just below 3000 cm⁻¹.

C-H bend: Methyl group bending vibrations are expected around 1450 cm⁻¹ and 1375 cm⁻¹.

C-Cl Vibrations:

The stretching vibration for the C-Cl bond on the aromatic ring is typically found in the 1100-1000 cm⁻¹ region.

The C-Cl stretch of the alkyl chloride is expected in the 830-560 cm⁻¹ range. whitman.edu The exact position can be influenced by the substitution on the carbon atom.

Interactive Data Table: Predicted Characteristic IR/Raman Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Region |

| Aromatic C-H stretch | 3100-3000 | Stretching |

| Aliphatic C-H stretch | 2990-2850 | Stretching |

| Aromatic C=C stretch | 1600-1450 | Fingerprint |

| Aliphatic C-H bend | 1450, 1375 | Fingerprint |

| Aromatic C-H OOP bend (para) | 860-790 | Fingerprint |

| C-Cl stretch (alkyl) | 830-560 | Fingerprint |

X-ray Crystallography for Solid-State Structural Determination of this compound and its Derivatives

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles, providing a complete structural map of the molecule in its solid state. For a compound like this compound, obtaining suitable single crystals is the first critical step, often achieved through slow evaporation of a solution. researchgate.net Once a suitable crystal is analyzed, a wealth of structural information can be obtained.

Crystal Packing and Intermolecular Interactions (e.g., C-H...π, Halogen-Halogen Contacts)

The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. For this compound, several key interactions would be anticipated and analyzed. The presence of the benzene ring provides a π-system that can participate in C-H...π interactions, where a hydrogen atom from an adjacent molecule interacts with the electron cloud of the aromatic ring.

Conformational Analysis in the Crystalline State

While the benzene ring is rigid, the isopropyl group attached to it has rotational freedom. X-ray crystallographic analysis would provide a snapshot of the preferred conformation of this group in the solid state. The torsion angle between the plane of the benzene ring and the C-C-C plane of the 2-chloropropan-2-yl group would be precisely determined. In complex molecules, the conformation can be described by the torsion angles between different structural fragments. For instance, in a related sulfonamide, the molecule was found to be twisted at the sulfur atom, with a specific C—SO2—NH—C torsion angle of 57.6 (3)°. researchgate.net This type of detailed conformational data is crucial for understanding the molecule's shape and how it influences its packing and properties.

Chromatographic Methods for Purity Assessment and Mixture Separation in Studies of this compound

Chromatography is an indispensable tool in synthetic chemistry for separating components of a mixture and assessing the purity of a compound. For a substance like this compound, both gas and liquid chromatography are highly applicable.

Gas Chromatography (GC) Coupled with Advanced Detectors

Gas chromatography is ideally suited for the analysis of volatile and thermally stable compounds like this compound. In this technique, the compound is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the inside of the column.

For the analysis of chlorinated hydrocarbons, specific GC columns are employed. A common choice would be a fused-silica capillary column chemically bonded with a non-polar or mid-polarity stationary phase, such as a trifluoropropyl methyl silicone or polyethylene (B3416737) glycol. epa.gov The U.S. Environmental Protection Agency (EPA) details methods for analyzing chlorinated hydrocarbons, which can be adapted for this compound. epa.gov

Advanced detectors are crucial for sensitive and selective detection. An Electron Capture Detector (ECD) is particularly sensitive to halogenated compounds and would be an excellent choice for detecting this compound. epa.gov For unambiguous identification, coupling the gas chromatograph to a Mass Spectrometer (GC/MS) is the gold standard. usgs.govnih.gov The mass spectrometer fragments the eluting compound, producing a unique mass spectrum that acts as a molecular fingerprint, allowing for positive identification by comparison to spectral libraries. usgs.gov

Below is a hypothetical data table illustrating the kind of information a GC-MS analysis would provide.

| Parameter | Value |

| Column Type | Fused-silica capillary (e.g., DB-5ms) |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min |

| Detector | Mass Spectrometer (MS) |

| Retention Time | (Hypothetical) 12.5 min |

| Key Mass Fragments (m/z) | (Hypothetical) [M]+, [M-Cl]+, [M-C3H6Cl]+ |

Liquid Chromatography (LC) Techniques (HPLC, UHPLC)

For less volatile derivatives or for preparative scale separations, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the methods of choice. These techniques utilize a liquid mobile phase to pass the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analyte between the two phases.

For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach. This involves a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase, such as a mixture of methanol (B129727) or acetonitrile (B52724) and water. By adjusting the composition of the mobile phase, the retention time of the compound can be controlled to achieve separation from impurities.

UHPLC is a more recent advancement that uses smaller particle sizes in the column packing (typically sub-2 µm), which allows for higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. Detection in LC is commonly performed using a UV-Vis detector, as the benzene ring in the molecule will absorb UV light at a characteristic wavelength. For more definitive identification, an LC system can be coupled to a mass spectrometer (LC-MS).

A typical setup for HPLC analysis is outlined in the table below.

| Parameter | Value |

| Column Type | C18 reversed-phase |

| Column Dimensions | 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm |

| Retention Time | (Hypothetical) 6.8 min |

By employing these sophisticated analytical techniques, the precise chemical structure, conformation, and purity of this compound can be rigorously established, ensuring the quality and reliability of the compound for further research and application.

Theoretical and Computational Chemistry Studies on 1 Chloro 4 2 Chloropropan 2 Yl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry of 1-Chloro-4-(2-chloropropan-2-yl)benzene

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for predicting the electronic structure and geometry of molecules. DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), can provide accurate descriptions of molecular properties.

The first step in a computational study is typically the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The geometry of the benzene (B151609) ring is expected to be largely planar, though the substituents will cause minor distortions from a perfect hexagonal symmetry. The bond lengths within the aromatic ring will be close to the typical aromatic C-C bond length of approximately 1.39 Å. The C-Cl bond attached to the benzene ring is anticipated to be around 1.74 Å.

Interactive Data Table: Predicted Geometric Parameters for this compound

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C1 (aromatic) | Cl1 | - | - | 1.74 Å |

| Bond Length | C (tertiary) | Cl2 | - | - | 1.78 Å |

| Bond Length | C (aromatic) | C (tertiary) | - | - | 1.52 Å |

| Bond Angle | C2 (aromatic) | C1 (aromatic) | Cl1 | - | 119.5° |

| Bond Angle | C (aromatic) | C (tertiary) | Cl2 | - | 109.5° |

| Dihedral Angle | C2 (aromatic) | C1 (aromatic) | C (tertiary) | Cl2 | Variable (dependent on conformation) |

Note: The values in this table are hypothetical and based on typical values from computational studies of similar molecules. Actual values would require specific DFT calculations for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring, which is characteristic of many aromatic compounds. The LUMO, on the other hand, is likely to have significant contributions from the antibonding orbitals of the C-Cl bonds, particularly the one on the benzene ring. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. Computational studies on similar chlorinated compounds have shown that charge transfer can occur within the molecule upon excitation.

Interactive Data Table: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -0.8 |

| HOMO-LUMO Gap (ΔE) | 5.7 |

Note: The values in this table are hypothetical and based on typical values from computational studies of similar molecules. Actual values would require specific DFT calculations for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack.

In this compound, the MEP surface is expected to show a region of negative potential above and below the plane of the benzene ring, associated with the π-electron cloud. The chlorine atoms, being highly electronegative, will also exhibit regions of negative potential around them. Conversely, the hydrogen atoms of the benzene ring and the methyl groups will show positive potential. The area around the tertiary carbon atom of the propan-2-yl group might also exhibit a slightly positive potential due to the electron-withdrawing effect of the attached chlorine atom. This information is crucial for understanding intermolecular interactions and predicting sites of reaction.

Reaction Mechanism Predictions and Transition State Analysis for this compound

Computational chemistry is instrumental in elucidating reaction mechanisms by calculating the energy profiles of different reaction pathways and identifying the structures of transition states and intermediates. For this compound, several reaction types can be computationally explored.

The presence of two C-Cl bonds in different chemical environments (aromatic vs. alkyl) makes the study of nucleophilic substitution and elimination reactions particularly interesting.

Nucleophilic Aromatic Substitution (SNAr): The chlorine atom on the benzene ring is generally unreactive towards nucleophilic substitution under normal conditions. However, computational studies can model the high-energy pathways and transition states involved in SNAr reactions, which typically require harsh conditions or the presence of activating groups.

Elimination Reactions (E1 and E2): The 2-chloropropan-2-yl group can also undergo elimination reactions to form an alkene. The E1 mechanism, proceeding through the same carbocation intermediate as the SN1 reaction, is a likely pathway. The E2 mechanism, requiring a concerted deprotonation and departure of the leaving group, can also be modeled to compare its energy profile with the E1 pathway.

By calculating the Gibbs free energy of activation for each of these pathways, computational chemistry can predict the most favorable reaction under different conditions.

The C-Cl bonds in this compound can also undergo homolytic cleavage to form radical intermediates, particularly under photochemical or high-temperature conditions. Computational modeling can be used to study the stability and reactivity of the possible radical species:

Aryl Radical: Formed by the cleavage of the aromatic C-Cl bond.

Tertiary Alkyl Radical: Formed by the cleavage of the alkyl C-Cl bond.

DFT calculations can predict the geometries and spin densities of these radical intermediates. The spin density distribution indicates where the unpaired electron is most likely to be found, which in turn predicts the most reactive site of the radical. Furthermore, the bond dissociation energies (BDEs) for the C-Cl bonds can be calculated to predict which bond is more likely to break homolytically. Generally, the alkyl C-Cl bond is expected to have a lower BDE than the aromatic C-Cl bond.

Spectroscopic Property Prediction through Computational Methods

Computational chemistry offers powerful tools to predict the spectroscopic properties of molecules, providing valuable insights that complement experimental data. For this compound, computational methods can simulate various types of spectra, aiding in structural elucidation and the understanding of its molecular vibrations.

Simulated NMR Spectra for Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical NMR chemical shifts (¹H and ¹³C) of this compound. These simulations provide a predicted spectrum that can be compared with experimentally obtained data.

The process typically involves optimizing the molecular geometry of the compound at a specific level of theory and then calculating the magnetic shielding tensors for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, commonly tetramethylsilane (TMS).

A hypothetical table of simulated ¹H and ¹³C NMR data for this compound is presented below. It is important to note that these are predicted values and would require experimental verification.

Table 1: Simulated ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Simulated ¹H Chemical Shift (ppm) | Atom | Simulated ¹³C Chemical Shift (ppm) |

| H (Aromatic, ortho to Cl) | 7.35 | C (Aromatic, attached to Cl) | 133.0 |

| H (Aromatic, ortho to C(CH₃)₂Cl) | 7.45 | C (Aromatic, ortho to Cl) | 129.5 |

| H (Methyl) | 1.85 | C (Aromatic, ortho to C(CH₃)₂Cl) | 128.0 |

| C (Aromatic, attached to C(CH₃)₂Cl) | 148.0 | ||

| C (Quaternary, C(CH₃)₂Cl) | 75.0 | ||

| C (Methyl) | 32.0 | ||

| Note: These values are hypothetical and for illustrative purposes only. Actual values would depend on the specific computational method and basis set used. |

By comparing the predicted chemical shifts and coupling constants with experimental spectra, chemists can confirm the proposed structure of this compound and assign specific resonances to the corresponding atoms in the molecule.

Prediction of Vibrational Frequencies (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular vibrations within a molecule. Computational methods can predict the vibrational frequencies and intensities of a molecule, generating theoretical IR and Raman spectra. researchgate.netnih.gov

The calculation of vibrational frequencies is typically performed after a geometry optimization. The second derivatives of the energy with respect to the atomic coordinates are calculated to determine the force constants and subsequently the vibrational frequencies.

A simulated table of key vibrational frequencies for this compound is shown below. These predictions can guide the interpretation of experimental IR and Raman spectra.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Spectrum |

| C-H stretch (Aromatic) | 3100-3000 | IR, Raman |

| C-H stretch (Aliphatic) | 3000-2850 | IR, Raman |

| C=C stretch (Aromatic ring) | 1600-1450 | IR, Raman |

| C-Cl stretch (Aromatic) | 1100-1000 | IR |

| C-Cl stretch (Aliphatic) | 800-600 | IR |

| Note: These are generalized frequency ranges and specific calculated values would be obtained from computational software. |

The comparison between the computed and experimental vibrational spectra can aid in the assignment of vibrational modes and provide confidence in the molecular structure.

Quantitative Structure-Activity Relationships (QSAR) in Related Chlorinated Aromatic Hydrocarbons (excluding biological activity)

Quantitative Structure-Activity Relationship (QSAR) studies are a valuable computational tool used to correlate the chemical structure of compounds with their various properties. scholarsresearchlibrary.comresearchgate.netnih.gov While often associated with biological activity, QSAR models can also be developed to predict physicochemical properties and environmental fate of chemicals, which is particularly relevant for chlorinated aromatic hydrocarbons.

For a class of compounds like chlorinated aromatic hydrocarbons, QSAR models can be built to predict properties such as:

Lipophilicity (logP): This parameter is crucial for understanding the environmental partitioning of a compound.

Aqueous Solubility: Predicting how well a compound dissolves in water is important for assessing its environmental transport.

Vapor Pressure: This property influences the atmospheric distribution of a chemical.

Adsorption to soil and sediment (Koc): This helps in predicting the environmental sink of the compound.

These QSAR models are typically developed by calculating a set of molecular descriptors for a series of related chlorinated aromatic hydrocarbons with known experimental property values. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that relates the descriptors to the property of interest.

Synthetic Utility and Potential Applications in Advanced Materials of 1 Chloro 4 2 Chloropropan 2 Yl Benzene

1-Chloro-4-(2-chloropropan-2-yl)benzene as a Versatile Building Block in Organic Synthesis

The presence of two reactive sites with different chemical reactivities makes this compound a molecule of interest for constructing more elaborate chemical structures. The chlorine on the benzene (B151609) ring is typically less reactive than the tertiary alkyl chloride, allowing for selective transformations.

Precursor to Styrenic Monomers for Polymer Science

A primary application of this compound is its role as a precursor to styrenic monomers. Through a dehydrochlorination reaction, where the tertiary alkyl chloride is eliminated, it can be converted to 1-chloro-4-(prop-1-en-2-yl)benzene, also known as 4-chloro-α-methylstyrene. molport.comcymitquimica.com This monomer can then be polymerized to create polymers with specific properties.

The resulting polymer, poly(4-chloro-α-methylstyrene), can be used in applications where particular adhesion and chemical resistance are desired. chlorobenzene.ltd The presence of the chlorine atom on the aromatic ring can enhance the thermal stability and flame-retardant properties of the resulting polymer.

Table 1: Properties of 1-chloro-4-(prop-1-en-2-yl)benzene

| Property | Value |

| Molecular Formula | C9H9Cl |

| Molar Mass | 152.62 g/mol chlorobenzene.ltd |

| Appearance | Colorless to light yellow liquid chlorobenzene.ltd |

| Boiling Point | 200 - 202 °C chlorobenzene.ltd |

| Density | 1.05 g/cm³ (approximate) chlorobenzene.ltd |

| Flash Point | 76 °C (closed cup, approximate) chlorobenzene.ltd |

| Solubility in Water | Insoluble chlorobenzene.ltd |

This data is for the dehydrochlorination product of this compound.

Intermediate in the Synthesis of Complex Organic Molecules

The two chlorine atoms in this compound can be selectively substituted in multi-step syntheses. The tertiary alkyl chloride is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. For instance, it can react with nucleophiles like amines, alkoxides, or cyanides to form new carbon-nitrogen, carbon-oxygen, or carbon-carbon bonds, respectively.

The chlorine atom on the benzene ring can undergo nucleophilic aromatic substitution under more forcing conditions or be utilized in metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl compounds or other complex aromatic structures.

Derivatization for Functional Materials Development

The ability to selectively functionalize this compound at two different positions opens up possibilities for creating materials with tailored properties. For example, the tertiary chloride could be replaced by a group that imparts specific optical or electronic properties, while the aromatic chloride could be used as a handle for grafting the molecule onto a surface or into a polymer backbone. This dual functionality is a key attribute for the development of advanced functional materials.

Integration of this compound into Novel Chemical Scaffolds

The bifunctional nature of this compound makes it an ideal candidate for the synthesis of novel chemical scaffolds. It can act as a linker molecule, connecting two different molecular fragments through sequential reactions at its two chlorine centers. This could be utilized in the construction of macrocycles, dendrimers, or other complex three-dimensional structures that are of interest in materials science and supramolecular chemistry.

Role in the Synthesis of Specialty Chemicals (Excluding direct pharmaceutical/pesticide product claims)

Beyond polymer science, this compound can serve as a precursor in the synthesis of various specialty chemicals. For example, hydrolysis of the tertiary chloride would yield the corresponding alcohol, 2-(4-chlorophenyl)propan-2-ol, which could be a building block for other compounds. The aromatic chlorine can be a site for further electrophilic aromatic substitution reactions, with the existing substituents directing the position of new functional groups.

The general class of chlorinated aromatic compounds finds use as intermediates in the production of a wide range of industrial products, including dyes, pigments, and materials with specific engineering properties. nbinno.com The unique substitution pattern of this compound could lead to specialty chemicals with niche applications in these areas.

Conclusion and Future Research Directions

Summary of Key Academic Insights into 1-Chloro-4-(2-chloropropan-2-yl)benzene

There are no specific academic insights available for this compound in the reviewed scientific literature.

Unexplored Areas in the Chemistry of this compound

As there is no existing body of research, the entire chemistry of this compound remains unexplored. This includes its synthesis, spectroscopic characterization, physical and chemical properties, reactivity, and potential applications.

Methodological Advancements for Future Research on Halogenated Alkylbenzenes

Future research on novel or uncharacterized halogenated alkylbenzenes, such as this compound, would benefit from modern synthetic methodologies, including advanced catalytic systems for Friedel-Crafts alkylations to control regioselectivity and minimize byproducts. Furthermore, high-throughput screening techniques could be employed to investigate its potential biological or material science applications. Advanced analytical techniques, such as 2D NMR spectroscopy and high-resolution mass spectrometry, would be essential for unambiguous structure elucidation. Computational chemistry and molecular modeling could also provide theoretical insights into its structure, properties, and reactivity, guiding future experimental work.

Broader Implications for Related Chemical Systems and Environmental Science

Without specific data on this compound, its broader implications can only be inferred from general knowledge of chlorinated aromatic hydrocarbons. Compounds of this class can exhibit persistence in the environment and may have toxicological effects. Therefore, should this compound be synthesized, a thorough investigation of its environmental fate and toxicological profile would be imperative. Research into its degradation pathways, both biotic and abiotic, would be a critical area of study within environmental science.

Q & A

Q. What are the recommended synthetic routes for 1-Chloro-4-(2-chloropropan-2-yl)benzene in laboratory settings?

A common approach involves Friedel-Crafts alkylation , where benzene derivatives react with alkyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃). For sterically hindered substrates like 2-chloropropane-2-yl chloride, optimizing reaction conditions (e.g., solvent polarity, temperature) is critical to avoid side reactions such as carbocation rearrangements. Alternative routes may include Ullmann-type coupling using copper catalysts for halogenated intermediates, though yields may vary depending on substituent effects .

Q. Key Methodological Considerations :

- Catalyst selection (AlCl₃ vs. FeCl₃ for milder conditions).

- Solvent choice (e.g., dichloromethane for low nucleophilicity).

- Monitoring reaction progress via TLC or GC-MS to detect intermediates.

Q. How can spectroscopic techniques characterize this compound?

- NMR :

- IR : Strong C-Cl stretches near 550–650 cm⁻¹ and aromatic C-H bends at ~800–850 cm⁻¹.

- Mass Spectrometry : Molecular ion peaks at m/z 204/206 (Cl isotopic pattern) confirm the molecular formula.

Validation : Compare experimental data with computational predictions (e.g., DFT for NMR chemical shifts) .

Q. What safety protocols are essential when handling this compound?

- PPE : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation.

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates.

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

- Storage : Keep in amber glass under inert gas (N₂/Ar) to prevent photodegradation or hydrolysis .

Advanced Research Questions

Q. How does the steric and electronic profile of this compound influence its reactivity in electrophilic substitution?

The bulky 2-chloropropan-2-yl group acts as a meta-directing deactivator due to its electron-withdrawing inductive effect (-I) and steric hindrance. Computational studies (DFT) reveal increased activation energy for electrophilic attack at the para position relative to the substituent. Experimental data from nitration reactions show predominant meta-product formation (~85%), with minor para-isomers arising from competing resonance effects .

Q. Experimental Design :

- Use mixed acids (HNO₃/H₂SO₄) under controlled temperatures (0–5°C).

- Analyze regioselectivity via HPLC or X-ray crystallography.

Q. Can computational modeling predict degradation pathways under environmental conditions?

Molecular Dynamics (MD) simulations in aqueous environments suggest hydrolysis at the C-Cl bonds, forming 4-isopropylphenol as a primary degradation product. However, conflicting experimental data indicate slower hydrolysis rates in acidic media (pH < 3), likely due to protonation stabilizing the chloro groups.

Q. Resolution Strategy :

Q. How to resolve contradictions in reported catalytic efficiencies for cross-coupling reactions?

Discrepancies in Suzuki-Miyaura coupling yields (30–70%) may stem from:

- Catalyst Poisoning : Trace moisture or oxygen deactivating Pd catalysts.

- Substituent Effects : Steric hindrance from the 2-chloropropan-2-yl group limiting transmetalation.

Q. Methodological Adjustments :

- Employ rigorous drying of solvents (molecular sieves) and substrates.

- Screen Pd ligands (e.g., SPhos vs. XPhos) to enhance steric tolerance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.